Methyl 4-(1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrazol-3-yl)benzoate
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Overview
Description
Methyl 4-(1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrazol-3-yl)benzoate is a complex organic compound with a unique structure that includes a benzoate ester linked to a pyrrolo[3,4-c]pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrazol-3-yl)benzoate typically involves multi-step organic reactions. One common route includes the cyclization of a suitable precursor, such as an N-alkylpyrrole, with hydrazine hydrate under controlled conditions . The reaction conditions often require specific solvents and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrazol-3-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 4-(1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrazol-3-yl)benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-(1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrazol-3-yl)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(5-isopropyl-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrazol-3-yl)benzoate: Similar structure but with an isopropyl group instead of a methyl group.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A related compound used in neurological research.
Uniqueness
Methyl 4-(1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrazol-3-yl)benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 4-(1-methyl-4,6-dioxo-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-17-11-9(12(18)15-13(11)19)10(16-17)7-3-5-8(6-4-7)14(20)21-2/h3-6,9-11,16H,1-2H3,(H,15,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFONJPAUOMNJTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2C(C(N1)C3=CC=C(C=C3)C(=O)OC)C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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